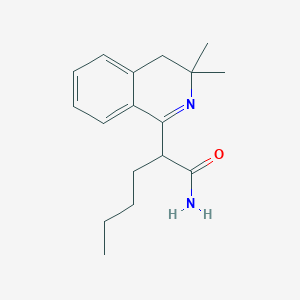
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide, also known as DMHA, is a stimulant compound that has gained popularity in recent years as a pre-workout supplement. The compound is a derivative of 2-aminoisoheptane, which is a central nervous system stimulant that has been used in dietary supplements and sports nutrition products. DMHA has been marketed as a replacement for DMAA, a stimulant compound that was banned by the World Anti-Doping Agency due to its potential health risks.
Mecanismo De Acción
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is believed to act as a sympathomimetic agent, which means that it stimulates the sympathetic nervous system. This system is responsible for the "fight or flight" response in the body, which includes increased heart rate, blood pressure, and respiration. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide is thought to increase the release of neurotransmitters such as dopamine and norepinephrine, which can enhance cognitive function and mood.
Biochemical and Physiological Effects:
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been shown to have several biochemical and physiological effects on the body. These include increased heart rate, blood pressure, and respiration, as well as increased energy expenditure and metabolic rate. 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has also been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood, motivation, and attention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be synthesized in large quantities. It also has a relatively low toxicity profile, which makes it suitable for use in animal studies. However, 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has limited solubility in water, which can make it difficult to administer in certain experimental settings. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several potential future directions for research on 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide. One area of interest is its potential as a weight loss supplement, as several studies have suggested that it may increase energy expenditure and metabolic rate. Another area of interest is its potential as a cognitive enhancer, as it has been shown to increase the release of dopamine and norepinephrine in the brain. Additional research is needed to fully understand the mechanism of action and potential applications of 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
Métodos De Síntesis
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide can be synthesized through a multi-step process that involves the reaction of 2-bromo-4,4-dimethylpentan-1-amine with 1,2,3,4-tetrahydroisoquinoline. The resulting product is then treated with acetic anhydride and hydrochloric acid to yield 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide.
Aplicaciones Científicas De Investigación
2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide has been the subject of several scientific studies that have investigated its potential as a stimulant compound. One study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the release of dopamine and norepinephrine in the brain, which are neurotransmitters that play a role in mood, motivation, and attention. Another study found that 2-(3,3-dimethyl-3,4-dihydro-1-isoquinolinyl)hexanamide increased the metabolic rate and energy expenditure in rats, which suggests that it may have potential as a weight loss supplement.
Propiedades
IUPAC Name |
2-(3,3-dimethyl-4H-isoquinolin-1-yl)hexanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O/c1-4-5-9-14(16(18)20)15-13-10-7-6-8-12(13)11-17(2,3)19-15/h6-8,10,14H,4-5,9,11H2,1-3H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRJBJAPFZVAND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C1=NC(CC2=CC=CC=C21)(C)C)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5353235 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

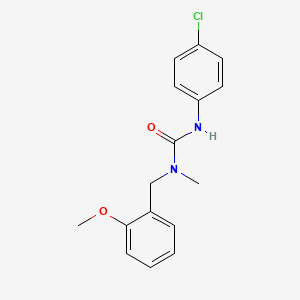
![methyl 4-({[(4-ethyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5181775.png)
![6-(4-isopropylphenyl)-2-(4-morpholinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5181803.png)
![2-[(4-chlorophenyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5181808.png)

![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)
![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)
![N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B5181846.png)

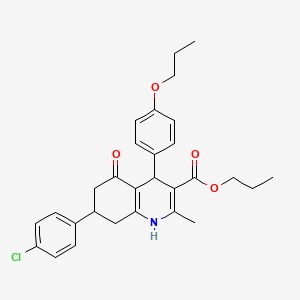
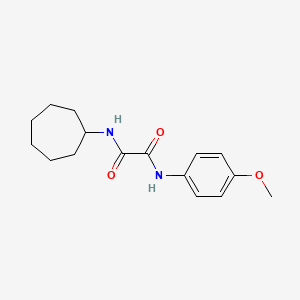
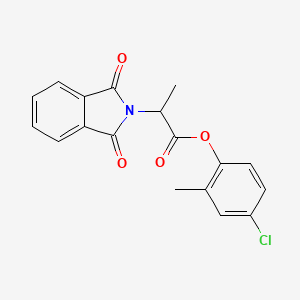
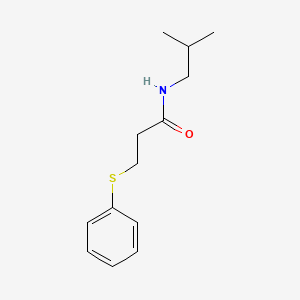
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)